molecular formula C19H26N2O2 B126839 (2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine CAS No. 148369-91-9

(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine

Cat. No. B126839
M. Wt: 314.4 g/mol
InChI Key: WDYGPMAMBXJESZ-SFHVURJKSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps. It would also look at the yield and purity of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including the arrangement of atoms and the configuration of any chiral centers.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including any catalysts or reagents required, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

  • Asymmetric Hydrogenation Catalyst : The compound has been utilized in ruthenium-catalyzed asymmetric hydrogenation of β-keto-enamines. This methodology provides access to γ-secondary amino alcohols, crucial for pharmaceuticals and natural products, with high yields and excellent enantioselectivities (Geng et al., 2011).

  • Synthesis of Optically Active Compounds : The compound has been involved in synthesizing enantiomers of 2,3-bis(p-methoxyphenyl)but-1-ene by different routes, contributing to the study of optically active compounds (Collins & Hobbs, 1970).

  • Formation of bis(2-oxazolidinone) Derivatives : It has been used in reactions with carbon dioxide and aliphatic α,ω-diamines to form various 2-oxazolidinone derivatives (Saitǒ et al., 1986).

  • Crystal Structure of Uranium(IV) Complexes : In the study of uranium(IV) complexes with Schiff bases, this compound played a role in understanding the structure and assembling role of Schiff-base ligands (Salmon et al., 2004).

  • Fluorogenic Reagent for Catecholamines : This compound has been investigated as a sensitive fluorogenic reagent for detecting catecholamines like norepinephrine, epinephrine, and dopamine (Umegae et al., 1988).

  • Study on C2 Side Chain Substituted Compounds : It has been used in structure-activity relationship studies of certain phenylalkenes and tris(phenylalkenes), focusing on their cytotoxic effects (Gust & Lubczyk, 2003).

  • Fluorogenic Reagent for Reducing Carbohydrates : The compound has been used as a reagent for the fluorometric determination of reducing carbohydrates at very low concentrations (Umegae et al., 1989).

  • Mechanism of Methylenecyclopropane Rearrangements : It has been involved in studies to understand the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer (Ikeda et al., 2003).

  • Catalytic Studies of Mn(III)-Schiff Base Complexes : This compound has been used in the synthesis of Mn(III)-Schiff base complexes and their application in catalytic studies (Bermejo et al., 2017).

  • Antitumor Activity of Ruthenium(III) Complexes : Research on Ru(III) complexes with bis(aminophenolate) ligands, including this compound, has contributed to understanding their antitumor mode of action (Dömötör et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, including any harmful effects it can have on the body, and any precautions that need to be taken when handling it. It could also involve looking at its environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.


I hope this general information is helpful. If you have any more specific questions, feel free to ask!


properties

IUPAC Name

(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYGPMAMBXJESZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449915
Record name (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine

CAS RN

148369-91-9
Record name (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
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(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Reactant of Route 6
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine

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